molecular formula C24H17FN4S B3011987 4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine CAS No. 956182-74-4

4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine

Cat. No.: B3011987
CAS No.: 956182-74-4
M. Wt: 412.49
InChI Key: AZYMJKDMNRWUTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine is a complex organic compound that features a pyrazole core substituted with fluorophenyl and phenylphenyl groups, as well as a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine typically involves multi-step organic reactions

    Preparation of Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.

    Introduction of Phenylphenyl Group: The phenylphenyl group can be introduced through a Suzuki coupling reaction using a phenylboronic acid derivative.

    Formation of Thiazole Ring: The thiazole ring can be formed through a cyclization reaction involving a thiourea derivative and an α-haloketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Research: It can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Fluorophenyl)-1H-pyrazole-3-amine: Similar pyrazole core with a fluorophenyl group.

    2-(4-Phenylphenyl)-1,3-thiazole: Similar thiazole ring with a phenylphenyl group.

    4-(4-Fluorophenyl)-2-(4-phenylphenyl)pyrazole: Similar pyrazole core with both fluorophenyl and phenylphenyl groups.

Uniqueness

4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine is unique due to the combination of its pyrazole core, fluorophenyl and phenylphenyl groups, and thiazole ring. This unique structure imparts specific chemical and biological properties that can be leveraged in various applications.

Biological Activity

The compound 4-(4-Fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine represents a novel class of pyrazole derivatives that have garnered attention for their potential biological activities. Pyrazoles are known for a wide range of pharmacological effects, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and presenting relevant data.

1. Anti-inflammatory Activity

Studies have shown that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been tested in carrageenan-induced paw edema models. In these studies, the compound demonstrated a reduction in inflammation comparable to established anti-inflammatory drugs like indomethacin .

2. Anticancer Properties

Research indicates that pyrazole derivatives can inhibit tumor growth and induce apoptosis in various cancer cell lines. For example, derivatives with structural similarities to our compound have shown promising results against breast and colon cancer cells through mechanisms involving cell cycle arrest and apoptosis induction .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole-based compounds has also been explored. In vitro studies revealed that certain derivatives exhibit activity against Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Data Table: Summary of Biological Activities

Activity TypeModel/Method UsedResultsReference
Anti-inflammatoryCarrageenan-induced paw edema modelReduction of edema comparable to indomethacin (up to 75% inhibition)
AnticancerVarious cancer cell lines (e.g., MCF-7)Induction of apoptosis and cell cycle arrest observed
AntimicrobialIn vitro testing against bacterial strainsEffective against E. coli and S. aureus with MIC values < 50 µg/mL

Case Study 1: Anti-inflammatory Effects

A study conducted by Selvam et al. synthesized a series of pyrazole derivatives, including the target compound. They evaluated the anti-inflammatory activity using a carrageenan-induced rat paw edema model. The results indicated that compounds with similar structures exhibited significant inhibition of inflammatory mediators such as TNF-α and IL-6 at concentrations as low as 10 µM .

Case Study 2: Anticancer Activity

In another investigation, compounds structurally akin to this compound were tested against various cancer cell lines. The study reported that these compounds induced apoptosis through mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic factors .

Properties

IUPAC Name

4-(4-fluorophenyl)-2-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17FN4S/c25-20-12-10-18(11-13-20)21-14-27-29(23(21)26)24-28-22(15-30-24)19-8-6-17(7-9-19)16-4-2-1-3-5-16/h1-15H,26H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYMJKDMNRWUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)N4C(=C(C=N4)C5=CC=C(C=C5)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.